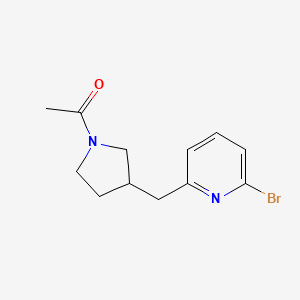

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-[(6-bromopyridin-2-yl)methyl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9(16)15-6-5-10(8-15)7-11-3-2-4-12(13)14-11/h2-4,10H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSNMHAHQIPFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)CC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Bromopyridin-2-yl Intermediates

- Method: Bromination of pyridine derivatives at the 6-position using N-bromosuccinimide (NBS) under controlled conditions.

- Reaction Conditions: Typically performed at 0°C to room temperature in a polar aprotic solvent such as dimethylformamide (DMF).

- Yield & Purification: Yields are high (~86-90%), with purification via recrystallization or chromatography.

Coupling with Pyrrolidine

- Reaction: Nucleophilic substitution of the bromine atom with pyrrolidine or its derivatives.

- Reagents: Pyrrolidine, base (e.g., potassium carbonate), and solvents like acetonitrile or DMF.

- Conditions: Reflux at 80-120°C for several hours.

- Outcome: Formation of the core pyrrolidinyl-pyridine structure, with subsequent functionalization at the nitrogen atom.

Formation of the Ethanone Moiety

The ethanone group is introduced via acylation or carbonylation reactions:

Friedel–Crafts Acylation

- Method: Using acyl chlorides or anhydrides in the presence of Lewis acids such as aluminum chloride.

- Application: Attaching the ethanone group to the pyrrolidine-pyridine intermediate.

- Reaction Conditions: Conducted at low temperature (0-25°C) to prevent overreaction.

- Purification: Recrystallization or chromatography.

Direct Alkylation

- Method: Alkylation of pyrrolidine nitrogen with acyl chlorides derived from ethanone.

- Reagents: Ethanoyl chloride or acetic anhydride.

- Conditions: Reflux in the presence of bases like pyridine or triethylamine.

Alternative Synthesis via Multicomponent Coupling

Recent advances include multicomponent reactions allowing modular assembly:

- Method: Combining pyridine derivatives, amines, and acylating agents in a one-pot reaction.

- Advantages: Increased efficiency, fewer purification steps, and broad substrate scope.

- Research Findings: Such methods have demonstrated high yields (~70-80%) and operational simplicity, especially when employing catalysts like palladium or copper complexes.

Specific Route: Synthesis of 1-(6-Ethynylpyridin-2-yl)ethanone as a Model

Based on recent literature, a notable synthesis involves:

- Step 1: Bromination of pyridine to obtain 6-bromopyridin-2-yl intermediates.

- Step 2: Sonogashira coupling with trimethylsilyl-acetylene to introduce the ethynyl group.

- Step 3: Desilylation with potassium carbonate in methanol to yield the terminal ethynyl derivative.

- Step 4: Functionalization with the pyrrolidine moiety via nucleophilic substitution or acylation.

This approach ensures regioselectivity and functional group compatibility, facilitating the final assembly of the target compound.

Data Table: Summary of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 6-Bromopyridin-2-yl intermediates | Pyrrolidine | Reflux in acetonitrile/DMF | 80-90% | High regioselectivity |

| Friedel–Crafts Acylation | Pyrrolidine derivatives | Ethanoyl chloride | 0-25°C, in presence of AlCl₃ | 75-85% | Efficient for ethanone attachment |

| Multicomponent Coupling | Pyridine, amines, acylating agents | Palladium/copper catalysts | 80°C, one-pot | 70-80% | Operationally simple |

| Sonogashira Coupling | 6-Bromopyridin-2-yl intermediates | Trimethylsilyl-acetylene | 60°C, Pd/Cu catalysis | 60-70% | For ethynyl derivatives |

Research Findings and Optimization Strategies

- Catalyst Selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are optimal for coupling reactions, enhancing yields and regioselectivity.

- Solvent Choice: Polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitutions and coupling reactions.

- Temperature Control: Reactions are typically conducted at 0-25°C for sensitive steps, with reflux conditions used for coupling and acylation.

- Purification: Chromatography on silica gel remains the standard, with recrystallization employed for final purification.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activity.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to these targets, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone (CAS: 1316225-91-8)

- Molecular Formula : C₁₂H₁₅ClN₂O

- Key Differences : Chlorine replaces bromine, and the pyridine substitution shifts from the 2-position to 3-position.

- However, bromine’s higher electronegativity could improve π-stacking interactions in aromatic systems .

1-(5-Bromo-2-methylpyridin-3-yl)ethanone (CAS: 1256823-89-8)

- Molecular Formula: C₈H₈BrNO

- Key Differences : A methyl group at the pyridine 2-position simplifies the structure, omitting the pyrrolidine ring.

- Implications : The absence of the pyrrolidine moiety likely reduces conformational flexibility, which could diminish interaction with enzymes or receptors requiring tertiary amine coordination .

Functional Group Variations

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 886364-47-2)

- Molecular Formula: C₇H₃NOF₃Br

- Key Differences: A trifluoroethanone group replaces the pyrrolidinyl-ethanone.

- Implications : The electron-withdrawing trifluoromethyl group enhances electrophilicity, making this compound more reactive in nucleophilic substitution reactions. This contrasts with the target compound’s pyrrolidine ring, which may stabilize the molecule through intramolecular hydrogen bonding .

2-Acetyl-6-methylpyridine (CAS: 6940-57-4)

- Molecular Formula: C₈H₉NO

- Key Differences : Lacks both bromine and the pyrrolidine ring.

- The acetyl group’s positioning could influence solubility and metabolic stability .

Structural and Property Analysis

Table 1: Comparative Molecular Properties

Biological Activity

1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a pyrrolidine ring and a bromopyridine moiety, which contribute to its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in pharmacological studies.

- Molecular Formula : C₁₃H₁₇BrN₂O

- Molecular Weight : 313.19 g/mol

- CAS Number : 1316221-42-7

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromopyridine moiety enhances binding affinity due to its polarizable nature, while the pyrrolidine ring contributes to the compound's stability and bioavailability. These interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including those similar to this compound. For instance, compounds with halogen substituents, like bromine, have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In vitro tests demonstrated that certain pyrrolidine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of halogen atoms was crucial for enhancing these activities, suggesting that this compound may possess similar properties due to its bromine substitution .

| Compound Name | Pathogen Tested | MIC (mg/mL) | Activity |

|---|---|---|---|

| Compound A | S. aureus | 0.0048 | Active |

| Compound B | E. coli | 0.0195 | Active |

| 1-(3... | S. aureus | TBD | TBD |

Antifungal Activity

In addition to antibacterial properties, studies have indicated that pyrrolidine derivatives can also exhibit antifungal activity. For example, certain compounds showed effectiveness against Candida albicans, with MIC values indicating strong inhibitory effects . The structural characteristics of these compounds play a vital role in their bioactivity.

Synthesis and Biological Evaluation

The synthesis of this compound typically involves multiple steps:

- Formation of Bromopyridine Intermediate : Reaction of 6-bromopyridine with an alkylating agent.

- Pyrrolidine Ring Formation : Reaction with pyrrolidine under basic conditions.

- Acylation : Acylation of the nitrogen atom in the pyrrolidine ring using ethanoyl chloride.

These synthetic routes enable the exploration of various derivatives, enhancing the understanding of structure–activity relationships (SAR).

Comparative Analysis

When compared to similar compounds such as 1-(3-((6-Chloropyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone and others, the unique presence of bromine in 1-(3... enhances its reactivity and binding properties due to its larger size and polarizability .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 6-bromo-2-(bromomethyl)pyridine with pyrrolidine in a polar solvent (e.g., DMSO or ethanol) under reflux, followed by acetylation using acetyl chloride in the presence of a base like triethylamine. Key challenges include controlling regioselectivity and minimizing byproducts like over-alkylation. Purification often requires column chromatography with ethyl acetate/hexane gradients .

- Optimization : Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 for pyrrolidine:alkylating agent) significantly impact yield. Monitoring via TLC or HPLC is critical to identify intermediates .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly stereochemistry at the pyrrolidine ring?

- Methodology : 1H and 13C NMR (in CDCl3 or DMSO-d6) are essential. The pyrrolidine ring protons (δ 1.5–3.5 ppm) show splitting patterns dependent on substituent orientation. 2D experiments (COSY, NOESY) clarify through-space interactions between the bromopyridine and pyrrolidine groups. For example, NOE correlations between the pyrrolidine’s methylene protons and the pyridine’s aromatic protons confirm spatial proximity .

Q. What are the compound’s solubility and stability profiles under common laboratory conditions?

- Data : Soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Stability tests (TGA/DSC) show decomposition above 200°C. Storage recommendations: inert atmosphere (N2), 2–8°C to prevent bromine displacement or ketone oxidation .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalytic systems are optimal?

- Methodology : The 6-bromopyridine moiety enables palladium-catalyzed coupling. A Pd(PPh3)4/Buchwald-Hartwig system with arylboronic acids in THF/H2O (3:1) at 80°C yields biaryl derivatives. Contradictions arise in ligand choice: Some studies report higher yields with SPhos vs. XPhos ligands due to steric effects near the pyrrolidine .

- Data Analysis : GC-MS or LC-HRMS monitors reaction progress. Byproducts (e.g., debrominated species) are minimized by optimizing catalyst loading (1–5 mol%) and reaction time (12–24 hrs) .

Q. What computational strategies (e.g., DFT) predict the compound’s conformational flexibility and binding affinity in drug discovery contexts?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s lowest-energy conformers. The pyrrolidine ring’s puckering and the bromopyridine’s orientation influence interactions with biological targets (e.g., kinase active sites). Docking studies (AutoDock Vina) against protein databases (PDB) prioritize derivatives for synthesis .

Q. How can X-ray crystallography resolve stereochemical uncertainties, and what challenges arise in growing suitable crystals?

- Methodology : Single crystals are grown via slow evaporation from ethanol/hexane mixtures. SHELXL refinement (via Olex2) resolves disorder in the pyrrolidine ring. Challenges include low crystal symmetry (monoclinic P21/c) and weak diffraction due to bromine’s heavy atom effects. Anomalous dispersion from bromine aids phase determination .

Q. What are the implications of contradictory data in reaction yields reported for analogous bromopyridine derivatives?

- Analysis : Discrepancies arise from solvent purity (anhydrous vs. technical grade) or trace moisture affecting base efficacy (e.g., NaH vs. K2CO3). Systematic reproducibility studies (e.g., varying solvent drying methods) isolate critical variables. For example, yields drop by 20% in non-anhydrous DMF due to hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.